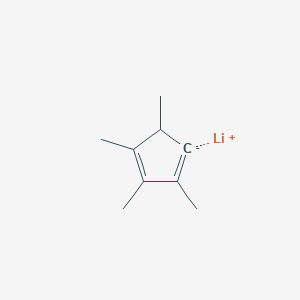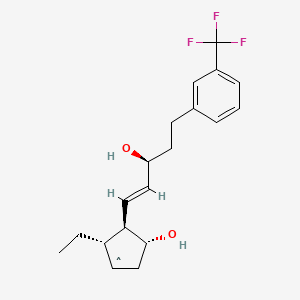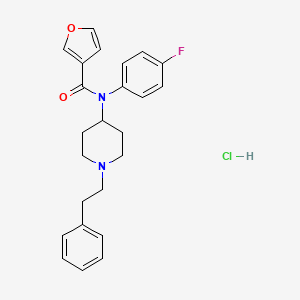![molecular formula C26H19N3 B12351907 3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole](/img/structure/B12351907.png)
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- is a compound that belongs to the family of carbazole derivativesThis compound is particularly noted for its role as an intermediate in the synthesis of potential antitumor agents and as a fluorescence marker for cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- typically involves the reaction of carbazole with pyridine derivatives. One common method involves the use of fluoro-substituted pyridines and carbazole as starting materials. This reaction is often carried out under catalyst-free conditions, resulting in high yields of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified and characterized using various analytical techniques to confirm its structure and properties .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives. Substitution reactions can result in a variety of substituted carbazole derivatives .
Scientific Research Applications
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a fluorescence marker for cancer cells, aiding in the detection and study of cancer.
Medicine: The compound is being investigated for its potential antitumor properties, making it a candidate for cancer treatment.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials
Mechanism of Action
The mechanism of action of 9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways. In the context of its antitumor properties, the compound may inhibit the growth of cancer cells by interfering with their DNA replication and repair mechanisms. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(9H-carbazol-9-yl)pyridine: This compound is similar in structure but has different substituents on the carbazole and pyridine rings.
9-Phenyl-3,6-bis[2-(4-pyridinyl)ethenyl]-9H-carbazole: This compound has a phenyl group attached to the carbazole ring, which may alter its chemical and physical properties.
Uniqueness
9H-Carbazole, 3,6-bis[2-(4-pyridinyl)ethenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to act as a fluorescence marker and its potential antitumor activity make it particularly valuable in scientific research and medical applications .
Properties
Molecular Formula |
C26H19N3 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
3,6-bis[(E)-2-pyridin-4-ylethenyl]-9H-carbazole |
InChI |
InChI=1S/C26H19N3/c1(19-9-13-27-14-10-19)3-21-5-7-25-23(17-21)24-18-22(6-8-26(24)29-25)4-2-20-11-15-28-16-12-20/h1-18,29H/b3-1+,4-2+ |
InChI Key |
IFNNQOFEVUUCBL-ZPUQHVIOSA-N |
Isomeric SMILES |
C1=CC2=C(C3=C(N2)C=CC(=C3)/C=C/C4=CC=NC=C4)C=C1/C=C/C5=CC=NC=C5 |
Canonical SMILES |
C1=CC2=C(C=C1C=CC3=CC=NC=C3)C4=C(N2)C=CC(=C4)C=CC5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[[[2-(2,5-Dimethoxyphenyl)ethyl]amino]methyl]-phenol,monohydrochloride](/img/structure/B12351835.png)


![1-(2-chlorophenyl)-6-[(2R)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12351850.png)
![trisodium;1-amino-4-[4-[[4-chloro-6-(2-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-3-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate](/img/structure/B12351851.png)


![(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B12351872.png)




